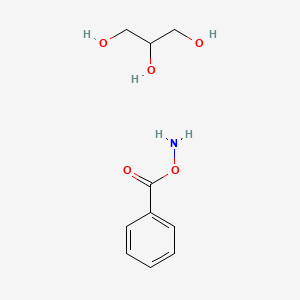
tert-Butyl(2-ethyl-4-iodobutoxy)dimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl(2-ethyl-4-iodobutoxy)dimethylsilane is an organosilicon compound that features a tert-butyl group, an ethyl group, and an iodinated butoxy group attached to a dimethylsilane core
准备方法
Synthetic Routes and Reaction Conditions
tert-Butyl(2-ethyl-4-iodobutoxy)dimethylsilane can be synthesized through a multi-step process starting from tert-butyl(chloro)dimethylsilane. The general synthetic route involves the following steps:
Formation of the butoxy intermediate: tert-Butyl(chloro)dimethylsilane reacts with 2-ethyl-4-hydroxybutanol in the presence of a base such as sodium hydride to form tert-butyl(2-ethyl-4-hydroxybutoxy)dimethylsilane.
Iodination: The hydroxy group in the intermediate is then converted to an iodide using reagents like iodine and triphenylphosphine, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
tert-Butyl(2-ethyl-4-iodobutoxy)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodide group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding silanols or siloxanes.
Reduction Reactions: The iodide group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of tert-butyl(2-ethyl-4-substituted butoxy)dimethylsilane derivatives.
Oxidation: Formation of tert-butyl(2-ethyl-4-iodobutoxy)silanol or siloxane derivatives.
Reduction: Formation of tert-butyl(2-ethyl-4-butoxy)dimethylsilane.
科学研究应用
tert-Butyl(2-ethyl-4-iodobutoxy)dimethylsilane has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and polymers.
Biology: Potential use in the modification of biomolecules for imaging or therapeutic purposes.
Medicine: Investigated for its role in drug delivery systems and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of high-performance materials and coatings.
作用机制
The mechanism by which tert-butyl(2-ethyl-4-iodobutoxy)dimethylsilane exerts its effects depends on the specific application. In chemical reactions, the iodide group acts as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound may interact with cellular components through covalent bonding or non-covalent interactions, depending on the functional groups present.
相似化合物的比较
Similar Compounds
tert-Butyl(4-iodobutoxy)dimethylsilane: Similar structure but lacks the ethyl group.
tert-Butyl(2-ethyl-4-chlorobutoxy)dimethylsilane: Similar structure but with a chloride instead of an iodide group.
tert-Butyl(2-ethyl-4-bromobutoxy)dimethylsilane: Similar structure but with a bromide instead of an iodide group.
Uniqueness
tert-Butyl(2-ethyl-4-iodobutoxy)dimethylsilane is unique due to the presence of both an ethyl group and an iodinated butoxy group. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs.
属性
CAS 编号 |
114047-45-9 |
|---|---|
分子式 |
C12H27IOSi |
分子量 |
342.33 g/mol |
IUPAC 名称 |
tert-butyl-(2-ethyl-4-iodobutoxy)-dimethylsilane |
InChI |
InChI=1S/C12H27IOSi/c1-7-11(8-9-13)10-14-15(5,6)12(2,3)4/h11H,7-10H2,1-6H3 |
InChI 键 |
OZNGWIAEVJGPIB-UHFFFAOYSA-N |
规范 SMILES |
CCC(CCI)CO[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


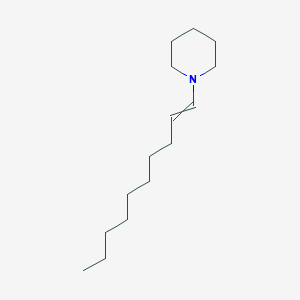
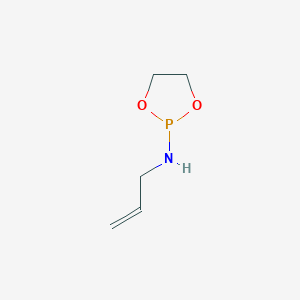
![5-[1-(Furan-2-yl)-2-nitroethyl]-2H-1,3-benzodioxole](/img/structure/B14298648.png)
![Propyl [2-(4-chlorobenzene-1-sulfonyl)ethyl]carbamate](/img/structure/B14298649.png)
![Bicyclo[4.2.2]deca-1(8),2,4,6,9-pentaene](/img/structure/B14298654.png)
![Benzene, [(hexylseleno)methyl]-](/img/structure/B14298655.png)
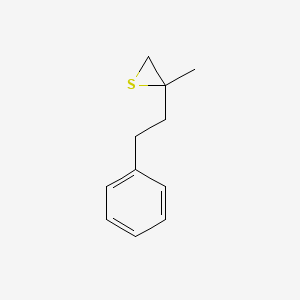
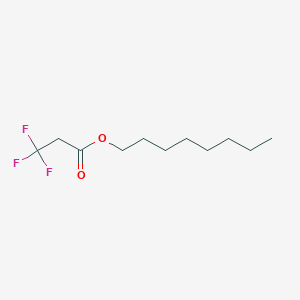
![Trimethyl(1-{2-[(trimethylsilyl)oxy]cyclohex-2-en-1-ylidene}ethoxy)silane](/img/structure/B14298674.png)
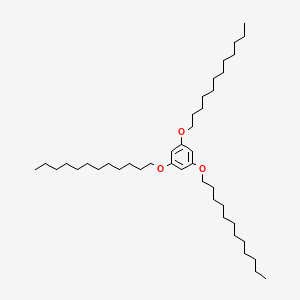
![1,3-Dibromo-2-[(1,3-dibromo-2-fluoropropan-2-yl)oxy]-2-fluoropropane](/img/structure/B14298690.png)
![Magnesium, bromo[9-[(tetrahydro-2H-pyran-2-yl)oxy]nonyl]-](/img/structure/B14298692.png)
![N-[(E)-(fluoren-9-ylideneamino)diazenyl]acetamide](/img/structure/B14298701.png)
